3,5-Dibromopyridine

Catalog No.
S572734
CAS No.
625-92-3
M.F
C5H3Br2N
M. Wt
236.89 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromopyridine

CAS Number

625-92-3

Product Name

3,5-Dibromopyridine

IUPAC Name

3,5-dibromopyridine

Molecular Formula

C5H3Br2N

Molecular Weight

236.89 g/mol

InChI

InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H

InChI Key

SOSPMXMEOFGPIM-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Br)Br

Synonyms

3,5-Dibromo-pyridine; NSC 6209;

Canonical SMILES

C1=C(C=NC=C1Br)Br

Chemical Properties and Reactivity

3,5-Dibromopyridine is a heterocyclic aromatic compound with the chemical formula C5H5Br2. It appears as white to beige needle-like crystals with a melting point of 110-114 °C . It is insoluble in water but soluble in various organic solvents like ethanol and chloroform .

The presence of two bromine atoms at specific positions (3rd and 5th) on the pyridine ring makes 3,5-dibromopyridine a valuable building block in organic synthesis. Its reactivity is primarily driven by these bromine atoms, which can be readily substituted with various functional groups or other organic moieties.

Synthetic Applications

One key application of 3,5-Dibromopyridine lies in its ability to undergo lithiation, a process where one of the bromine atoms is replaced by a lithium atom using strong bases like lithium diisopropylamide (LDA). This intermediate can then react with various electrophiles (electron-deficient molecules) to introduce new functionalities at the 4th position of the pyridine ring, leading to the formation of 4-substituted 3,5-dibromopyridines in high yields .

Ligand Precursor

Another application of 3,5-Dibromopyridine involves its use as a precursor for the synthesis of ligands. Ligands are molecules that bind to metal ions, forming complexes with specific properties. 3,5-Dibromopyridine can be used to prepare various types of ligands through cross-coupling reactions, such as the Suzuki or Stille reactions, where the bromine atoms are replaced with specific functional groups that can bind to metal centers . As an example, 3,5-dibromopyridine has been employed in the synthesis of ligands containing bipyridine moieties, which are commonly used to complex with transition metals .

Molecular Structure Analysis

The key feature of 3,5-Dibromopyridine's structure is a six-membered aromatic ring containing one nitrogen atom and two bromine atoms at positions 3 and 5 relative to the nitrogen atom []. This structure gives the molecule some interesting properties:

  • Aromatic character: The cyclic arrangement of atoms with alternating single and double bonds results in aromatic character, making the molecule stable and unreactive towards addition reactions.
  • Electron-withdrawing effect of bromine: The bromine atoms are electron-withdrawing substituents, reducing the electron density in the ring, particularly at positions 2, 4, and 6 (ortho and para positions relative to the bromines). This can make these positions more susceptible to further nucleophilic substitution reactions.

Chemical Reactions Analysis

3,5-Dibromopyridine is a valuable precursor for the synthesis of various heterocyclic compounds due to the presence of the two reactive bromine atoms. Here are some relevant reactions:

  • Suzuki-Miyaura coupling: This palladium-catalyzed reaction allows the replacement of a bromine atom with a variety of functional groups, such as aryl, vinyl, or alkenyl groups []. This reaction is widely used to create new C-C bonds.

Example: Synthesis of Phenylpyridine

C5H3Br2N  +  C6H5B(OH)2 + 2 KOH  -> C5H4N(C6H5) + 2 KBr + 2 H2O  (Eq. 1) []
  • Stille coupling

    Similar to Suzuki-Miyaura coupling, Stille coupling uses organotin reagents to replace the bromine with various functionalities [].

  • Nucleophilic aromatic substitution

    Due to the electron-withdrawing effect of bromine, the molecule can undergo nucleophilic aromatic substitution reactions, particularly at the more electron-deficient positions (2, 4, and 6). This allows for the introduction of new substituents like amines or alkoxides.

Physical and Chemical Properties

  • Melting point: 111 °C to 114 °C [].
  • Boiling point: 222 °C [].
  • Solubility: Soluble in chloroform and methanol, insoluble in water [, ].
  • Stability: Stable under normal storage conditions. Incompatible with strong oxidizing agents, alkali metals, and moisture [].

Mechanism of Action (Not Applicable)

3,5-Dibromopyridine is not a biologically active molecule itself and does not have a known mechanism of action in living systems. Its primary use is as a synthetic intermediate.

3,5-Dibromopyridine is considered a potentially harmful substance. Safety data sheets (SDS) indicate potential hazards including [, ]:

  • Acute toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
  • Skin and eye irritant: Can cause irritation upon contact.
  • Environmental hazard: May be harmful to aquatic life.

XLogP3

2.2

Boiling Point

222.0 °C

Melting Point

112.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

625-92-3

Dates

Modify: 2023-09-14

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